molecular formula C14H22O B106674 1-Phenyloctan-1-ol CAS No. 19396-73-7

1-Phenyloctan-1-ol

Cat. No. B106674
CAS RN: 19396-73-7
M. Wt: 206.32 g/mol
InChI Key: MNBCPXKENXMEEJ-UHFFFAOYSA-N
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Description

1-Phenyloctan-1-ol is a chemical compound with the molecular formula C14H22O . It is also known as octylbenzene .

Scientific Research Applications

Catalysis and Chemical Synthesis

1-Phenyloctan-1-ol has been utilized in various chemical syntheses and catalytic processes. For example, it has been involved in Pd-catalyzed cross-coupling reactions for producing various substituted 1-phenyl-1H-pyrazole derivatives, highlighting its role in the creation of complex organic compounds (Arbačiauskienė et al., 2009).

Chiral Separation Techniques

In chiral separation technologies, 1-Phenyloctan-1-ol has been employed as a solvent. Its low solubility in water makes it suitable for use in extractant impregnated resin (EIR) technology for the chiral separation of amino-alcohols, demonstrating its importance in enantioselective chemical processes (Babić et al., 2007).

Nanotechnology and Material Science

1-Phenyloctan-1-ol has been used in the study of two-dimensional self-assembly at solid-liquid interfaces, essential in the field of nanotechnology. For instance, its use in the study of the self-assembly of star-shaped molecules at the 1-Phenyloctan-1-ol/graphite interface provides insights into the creation of nanoscale structures and materials (Silly, 2012).

Pharmaceutical and Biotechnological Applications

In biotechnology and pharmaceutical research, 1-Phenyloctan-1-ol has been used in the optimization of lipase-catalyzed processes. Its role in enhancing the enantioselective production of 1-phenyl 1-propanol, a chiral building block in drug synthesis, is significant, as shown in studies using response surface methodology (Soyer et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, 1-Phenylethanol, indicates that it is a combustible liquid, harmful if swallowed, and causes serious eye irritation . It is reasonable to assume that 1-Phenyloctan-1-ol would have similar hazards.

properties

IUPAC Name

1-phenyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h6-8,10-11,14-15H,2-5,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBCPXKENXMEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383166
Record name 1-phenyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyloctan-1-ol

CAS RN

19396-73-7
Record name 1-phenyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
DA Jaeger, MW Clennan - Journal of Physical Organic …, 1990 - Wiley Online Library
The reductions of propiophenone and octanophenone to 1‐phenylpropan‐1‐ol and 1‐phenyloctan‐1‐ol, respectively, with sodium borohydride and tetrabutylammonium borohydride …
Number of citations: 2 onlinelibrary.wiley.com
N Shima, H Kakehashi, S Matsuta, H Kamata… - Forensic …, 2015 - Springer
… The organic extract was washed with brine, dried over anhydrous sodium sulfate (Na 2 SO 4 ), and evaporated to obtain crude 1-phenyloctan-1-ol. To a solution of 1-phenyloctan-1-ol in …
Number of citations: 31 link.springer.com
A Nelson, S Warren - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
This paper describes how optically active phosphine oxides with a γ′ stereogenic centre [for example, (R)-1-diphenylphosphinoylheptan-3-yl benzyl ether] can be lithiated and reacted …
Number of citations: 5 pubs.rsc.org
SE Denmark, P Ryabchuk, MT Burk… - The Journal of Organic …, 2016 - ACS Publications
… A flame-dried, 25 mL, two-neck, round-bottomed flask fitted with a magnetic stir bar, and Ar inlet, and a rubber septum was charged with anti-2-chloro-1-phenyloctan-1-ol (197 mg, 0.82 …
Number of citations: 33 pubs.acs.org
W Li, R Fu, J Shi, Z Xiao, Y Xu, D He, G He… - Inorganic …, 2023 - ACS Publications
Through in-depth study of the properties and reaction mechanisms of catalysts, it is possible to better optimize catalytic systems and improve reaction efficiency and selectivity. This …
Number of citations: 3 pubs.acs.org
K Ganguli, NV Belkova, S Kundu - Dalton Transactions, 2022 - pubs.rsc.org
Indolyl fragment containing phenanthroline based new ligands and their corresponding Ru(II) complexes were synthesized and fully characterized by various spectroscopic techniques. …
Number of citations: 8 pubs.rsc.org
Q Sun, L Pang, S Mao, W Fan, Y Zhou, J Xu, S Li… - Synthesis, 2022 - thieme-connect.com
A mild and efficient method for the cobalt-catalyzed hydroxyperfluoroalkylation of alkenes has been developed. This method demonstrated broad substrate scope, good yields, and mild …
Number of citations: 5 www.thieme-connect.com
R Willand-Charnley, PH Dussault - The Journal of organic …, 2013 - ACS Publications
Several variants of reductive ozonolysis, defined here as the in situ generation of aldehydes or ketones during ozonolytic cleavage of alkenes, are demonstrated to work effectively in …
Number of citations: 22 pubs.acs.org
L Mhamdia, K Saida, G Riganea, RB Salema… - Journal of the Tunisian …, 2016 - sctunisie.org
The addition of compounds organochromium with aldehydes originally described by Nozaki-Hiyama-Kishi has evolved to become a very powerful method leads to the formation of CC …
Number of citations: 2 www.sctunisie.org
H Hu, Y Huang, Y Guo - Journal of Fluorine Chemistry, 2012 - Elsevier
The Henry (nitroaldol) reaction of fluorinated nitro compounds with various aromatic aldehydes and a fluorinated aliphatic aldehyde to give β-fluoro-β-nitroalcohols which bearing a …
Number of citations: 16 www.sciencedirect.com

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